molecular formula C8H7NO5 B1596975 4-(Hydroxymethyl)-3-nitrobenzoic acid CAS No. 82379-38-2

4-(Hydroxymethyl)-3-nitrobenzoic acid

Cat. No. B1596975
CAS RN: 82379-38-2
M. Wt: 197.14 g/mol
InChI Key: KUOYLJCVVIDGBZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(Hydroxymethyl)benzoic acid has been studied. A sustainable route has been reported for the production of terephthalic acid (PTA) from 5-(hydroxymethyl)furoic acid (HMFA) and ethylene, both of which can be derived from biomass. This process starts with the production of 4-(hydroxymethyl)benzoic acid (HMBA) from HMFA and ethylene catalyzed by Sn-BEA .


Chemical Reactions Analysis

The electrochemical oxidation of 4-(Hydroxymethyl)benzoic acid has been investigated. Both 4-carboxybenzaldehyde and terephthalic acid are detected as the products of electrochemical oxidation of 4-HMBA on the Au working electrode .

Scientific Research Applications

Antitumoral Agent Studies

4-Bromomethyl-3-nitrobenzoic acid, a related nitroaromatic compound, has shown promise as an antitumoral agent. Its activity and stability have been investigated, highlighting its potential in cancer research. Stability and selectivity analyses under various conditions, including hydrolytic, oxidative, and light exposure, were conducted using high-performance liquid chromatography-ultraviolet assay (de Freitas et al., 2014).

Crystal Structure Analysis

Studies on the crystal structures of various salts of 4-nitrobenzoic acid, a chemically similar compound, have provided insights into the hydrogen-bonding networks in these compounds. This research is crucial for understanding the molecular interactions and properties of these compounds (Chumakov et al., 2006).

Anticonvulsant Activity Research

Zn(II) and Co(II) complexes of 3-nitro-4-hydroxybenzoic acid were synthesized and analyzed for their anticonvulsant activities. This research showcases the medical applications of these compounds, particularly in the treatment of epilepsy (D'angelo et al., 2008).

Gene Expression Activation

A study demonstrated the use of upconverting rods (UCRs) for NIR-controlled gene expression. The UCRs, in combination with 4-(hydroxymethyl)-3-nitrobenzoic acid, achieved targeted gene expression with high spatial and temporal resolutions, highlighting its potential in genetic engineering and therapy (Zheng et al., 2016).

Chemical Synthesis and Transformation

Research into the chemical synthesis and transformation of compounds like 4-(hydroxymethyl)-3-nitrobenzoic acid can lead to the development of new pharmaceuticals, materials, and industrial processes. Studies have investigated the structural and chemical properties of such compounds, contributing to a broader understanding of organic chemistry and material science (Wierenga et al., 1984).

Safety And Hazards

The safety data sheet for Methyl 4-(hydroxymethyl)benzoic acid indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-(hydroxymethyl)-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c10-4-6-2-1-5(8(11)12)3-7(6)9(13)14/h1-3,10H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUOYLJCVVIDGBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363554
Record name 4-Hydroxymethyl-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Hydroxymethyl)-3-nitrobenzoic acid

CAS RN

82379-38-2
Record name 4-Hydroxymethyl-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-[N-(3-triethoxysilyl)propyl]-carbamoyl-2-nitrobenzyl isonicotinate (TCNI) which binds to silicon dioxide through the ethoxysilyl groups, and has a pyridine metal binding group and a nitrobenzyl radiation sensitive group was prepared according to the synthetic procedure represented in Scheme 2. 4-Bromomethyl-3-nitrobenzoic acid (A) was refluxed overnight with sodium carbonate in acetone/water (1:1). After cooling to room temperature, the reaction mixture was made acidic with 1 N hydrochloric acid and the product was extracted into ethyl acetate, dried over magnesium sulfate and rotary evaporated to yield 4-hydroxymethyl-3-nitrobenzoic acid. The 4-hydroxymethyl-3-nitrobenzoic acid (B) was dissolved in pyridine and reacted with isonicotinoyl chloride hydrochloride at room temperature for 2 days. The resultant solution was poured onto ice, stirred overnight at room temperature and extracted with ethyl acetate. The organics were dried over magnesium sulfate and rotary evaporated to remove the solvents. Residual pyridine was removed by the addition of toluene followed by rotary evaporation. The resultant solid was slurried in ethanol at room temperature and the product, 4-carboxy-2-nitrobenzyl isonicotinate, was isolated by filtration and dried under vacuum.
[Compound]
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4-[N-(3-triethoxysilyl)propyl]-carbamoyl-2-nitrobenzyl isonicotinate
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

In a round-bottom flask provided with reflux system, 4.5 g (17.3 mmols) of 4-bromomethyl-3-nitrobenzoic acid were placed, and an aqueous NaHCO3 saturated solution is added (135 mL). The reaction was stirred and allowed to stand at 90-95° C. The progress of the reaction was monitored by thin layer chromatography (TLC) (chloroform/MeOH/AcOEt, 100:50:0.1, v/v) or by HPLC of an acidified aliquot in a linear gradient 0-100% MeCN in 15 minutes in a Symmetry C18 column (150×4.6 mm×5 μm, 100 Å, Waters) retention time for the final product: 7.12 min; retention time for the initial product: 10.39 min. The reaction was completed in 30 minutes. The solution obtained was hot filtered and the reaction was quenched with HCl (12N) to a pH between 1-2 and was extracted with AcOEt (3×100 mL), the different organic fractions were combined, washed with a satured NaCl aqueous solution and dried over MgSO4 anh. The AcOEt was evaporated in vacuo. The product was obtained as a pale yellow solid in a 80% yield. The product has been characterized by HPLC (tr) 7.12 min (linear gradient 0-100% in 15 minutes), HPLC-MS (196 Da) and Rf=0.3 by TLC (Chloroform/MeOH/AcOEt, 100:50:0.1, v/v), NMR-1H 400 MHz in CD3OD: Signals: 2H: singlet 4.98 ppm, 1H: doublet, 7.96 ppm (J: 21 Hz), 1H: doublet of doublets, 8.26 ppm (4 Hz, 20 Hz), 1H: doublet, 8.56 ppm (4 Hz).
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Synthesis routes and methods V

Procedure details

4-Bromomethyl-3-nitrobenzoic acid (3.00 g, 11.5 mmol) and sodium carbonate (6.12 g, 57.7 mmol) were dissolved in water (40 mL) and acetone (40 mL). The reaction mixture was refluxed for 4 hours and then concentrated under reduced pressure to remove acetone. The residue was washed with diethyl ether three times. The aqueous layer was acidified with 6M hydrochloric acid, and then extracted with ethyl acetate three times. The combined organic layer was washed with water and brine, dried with sodium sulfate, filtered, concentrated under the reduced pressure. The residue was dried by means of a vacuum pump to give the desired product as brown solid (2.17 g, yield 95%).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Hydroxymethyl)-3-nitrobenzoic acid
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